2,4,5-trimethyl-5-phenyl-1,2,4-triazolidine-3-thione
Overview
Description
2,4,5-trimethyl-5-phenyl-1,2,4-triazolidine-3-thione is a heterocyclic compound that belongs to the class of 1,2,4-triazolidine-3-thiones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trimethyl-5-phenyl-1,2,4-triazolidine-3-thione typically involves the reaction between aldehydes and thiosemicarbazide. This reaction is often catalyzed by acidic ionic liquids and carried out in a mixture of water and ethanol at room temperature . The reaction conditions are mild, and the process is efficient, yielding the desired product in a relatively short time.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4,5-trimethyl-5-phenyl-1,2,4-triazolidine-3-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different thioether derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2,4,5-trimethyl-5-phenyl-1,2,4-triazolidine-3-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its potential therapeutic properties are being explored for treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
Mechanism of Action
The mechanism of action of 2,4,5-trimethyl-5-phenyl-1,2,4-triazolidine-3-thione involves its interaction with specific molecular targets. It can inhibit enzymes such as Taq polymerase and telomerase, trigger caspase activation, and down-regulate proteins like ERK2 (Extracellular Signal Regulated Kinase 2) . These interactions lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazole-3-thione derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Thiosemicarbazide derivatives: These are precursors in the synthesis of 1,2,4-triazolidine-3-thiones and have similar chemical properties.
Uniqueness
2,4,5-trimethyl-5-phenyl-1,2,4-triazolidine-3-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,4,5-trimethyl-5-phenyl-1,2,4-triazolidine-3-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S/c1-11(9-7-5-4-6-8-9)12-14(3)10(15)13(11)2/h4-8,12H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFGQBJDQAIRTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NN(C(=S)N1C)C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.